

Spectroscopic Analysis of N-Propylbenzamide: A Technical Guide

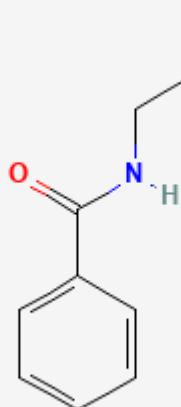
Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **N-Propylbenzamide**

Cat. No.: **B076116**

[Get Quote](#)


Introduction

N-Propylbenzamide is a chemical compound belonging to the class of secondary amides. As a derivative of benzamide, its structural elucidation and characterization are crucial for its application in various fields, including chemical synthesis and drug development.

Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are indispensable tools for confirming the molecular structure and purity of **N-Propylbenzamide**. This technical guide provides a comprehensive overview of the spectroscopic data and the experimental protocols for its analysis, tailored for researchers, scientists, and professionals in drug development.

Molecular Structure

- Chemical Name: **N-Propylbenzamide**
- Molecular Formula: $C_{10}H_{13}NO$ ^[1]^[2]
- Molecular Weight: 163.22 g/mol ^[2]
- Structure:

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for **N-Propylbenzamide**.

Table 1: ^1H NMR Data (CDCl_3 , 500 MHz)

Chemical Shift (δ , ppm)	Multiplicity	Integration	Coupling Constant (J, Hz)	Assignment
7.36-7.37	Multiplet	3H	-	Aromatic (meta, para-H)
7.28-7.30	Multiplet	2H	-	Aromatic (ortho- H)
6.32	Singlet	1H	-	N-H (Amide)
3.43	Triplet	2H	7.4	$-\text{CH}_2-$ (adjacent to NH)
1.72	Quartet	2H	7.4	$-\text{CH}_2-$ (middle)
0.94	Triplet	3H	7.4	$-\text{CH}_3$

Table 2: Predicted ^{13}C NMR Data (CDCl_3)

Note: The following chemical shifts are predicted based on the analysis of structurally similar compounds and established spectroscopic principles, as specific experimental data for **N-Propylbenzamide** is not readily available.

Chemical Shift (δ , ppm)	Assignment
~168	C=O (Amide Carbonyl)
~135	Aromatic (Quaternary C)
~131	Aromatic (para-C)
~128	Aromatic (meta-C)
~127	Aromatic (ortho-C)
~42	-CH ₂ - (adjacent to NH)
~23	-CH ₂ - (middle)
~11	-CH ₃

Table 3: IR Spectroscopy Data

Frequency (cm ⁻¹)	Intensity	Assignment
~3300	Medium, Broad	N-H Stretch (Secondary Amide)
3060-3030	Medium	Aromatic C-H Stretch
2960-2870	Medium	Aliphatic C-H Stretch
~1640	Strong	C=O Stretch (Amide I Band)
~1540	Strong	N-H Bend (Amide II Band)

Table 4: Mass Spectrometry (Electron Ionization - EI) Data

m/z	Relative Intensity	Assignment
163	Moderate	$[M]^+$ (Molecular Ion)[2]
105	High (Base Peak)	$[C_6H_5CO]^+$ (Benzoyl cation)[2]
77	High	$[C_6H_5]^+$ (Phenyl cation)[2]

Experimental Protocols

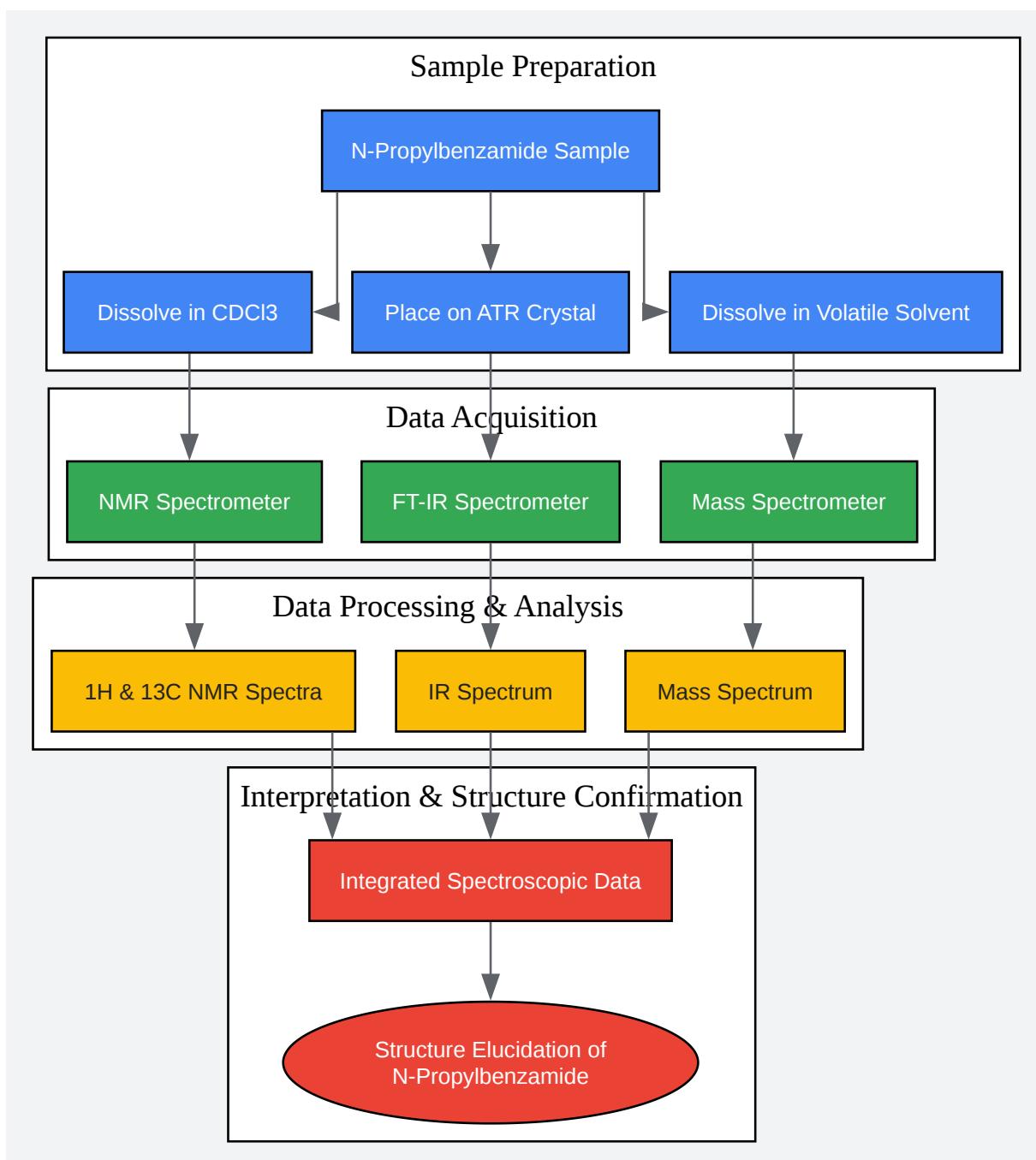
Detailed methodologies for the spectroscopic analysis of **N-Propylbenzamide** are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation:
 - Accurately weigh 5-10 mg of purified **N-Propylbenzamide**.
 - Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform ($CDCl_3$).
 - Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
 - Transfer the solution into a clean, dry 5 mm NMR tube.
- Instrumentation and Data Acquisition:
 - The NMR spectra should be acquired on a spectrometer operating at a proton frequency of 400 MHz or higher to ensure adequate signal dispersion.
 - 1H NMR: Acquire the spectrum using a standard pulse sequence. Typical parameters include a spectral width of 10-12 ppm, a sufficient number of scans to achieve a good signal-to-noise ratio, and a relaxation delay of 1-2 seconds.
 - ^{13}C NMR: Acquire the spectrum using a proton-decoupled pulse sequence. A wider spectral width (e.g., 0-200 ppm) is necessary. A larger number of scans and a longer relaxation delay may be required due to the lower natural abundance and sensitivity of the ^{13}C nucleus.

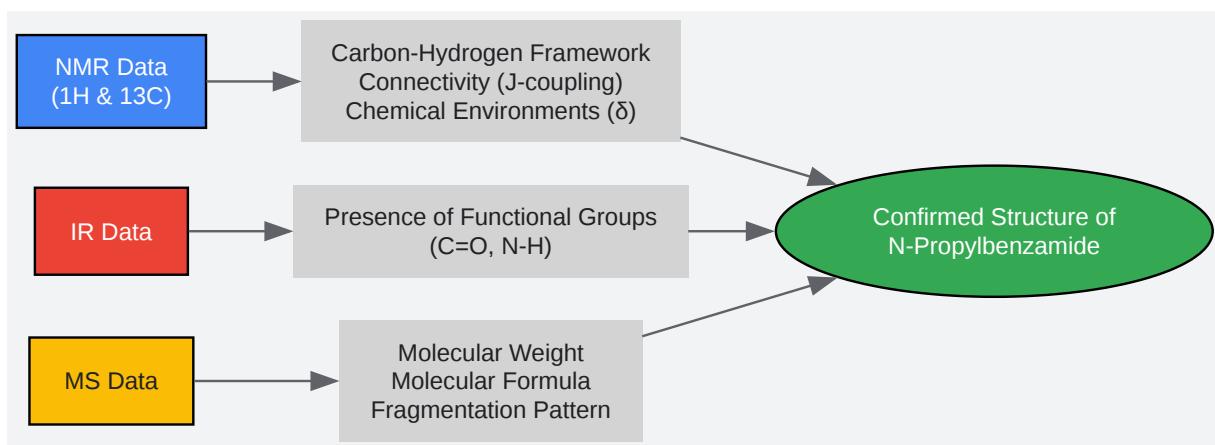
Infrared (IR) Spectroscopy

- Sample Preparation (Attenuated Total Reflectance - ATR):
 - Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.
 - Place a small amount of solid **N-Propylbenzamide** directly onto the ATR crystal.
 - Apply pressure using the anvil to ensure good contact between the sample and the crystal.
- Instrumentation and Data Acquisition:
 - Record a background spectrum of the clean, empty ATR crystal. This will be automatically subtracted from the sample spectrum.
 - Acquire the sample spectrum over the mid-IR range, typically from 4000 to 400 cm^{-1} .
 - To improve the signal-to-noise ratio, co-add multiple scans (e.g., 16 or 32).


Mass Spectrometry (MS)

- Sample Preparation:
 - Prepare a dilute solution of **N-Propylbenzamide** in a volatile organic solvent such as methanol or acetonitrile. The concentration should be in the range of 1-10 $\mu\text{g/mL}$.
- Instrumentation and Data Acquisition (Electron Ionization - EI):
 - Introduce the sample into the mass spectrometer, often via a direct insertion probe or through a gas chromatograph (GC-MS).
 - In the ion source, the sample is vaporized and bombarded with a high-energy electron beam (typically 70 eV) to induce ionization and fragmentation.
 - The resulting ions are accelerated and separated based on their mass-to-charge (m/z) ratio by a mass analyzer (e.g., quadrupole or time-of-flight).

- A detector records the abundance of each ion, generating the mass spectrum.


Workflow and Data Integration

The structural elucidation of **N-Propylbenzamide** is a systematic process that involves the integration of data from multiple spectroscopic techniques. The following diagrams illustrate the general workflow and the logical relationships in this process.

[Click to download full resolution via product page](#)

General workflow for the spectroscopic characterization of an organic compound.

[Click to download full resolution via product page](#)

Logical flow for integrating multi-spectroscopic data for structure elucidation.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Benzamide, N-propyl- [webbook.nist.gov]
- 2. N-Propylbenzamide | C10H13NO | CID 25354 - PubChem [pubchem.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Spectroscopic Analysis of N-Propylbenzamide: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b076116#spectroscopic-data-analysis-of-n-propylbenzamide-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com